molecular formula C13H12N3NaO3S B13769927 Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt CAS No. 68516-59-6

Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt

Cat. No.: B13769927
CAS No.: 68516-59-6
M. Wt: 313.31 g/mol
InChI Key: VLVWDCRLRGHEHJ-UHFFFAOYSA-M
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Description

Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt is an organic compound with the molecular formula C13H13N3O3S. This compound is a derivative of benzenesulfonic acid, where the sulfonic acid group is substituted with an azo group linked to a 4-amino-3-methylphenyl group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt typically involves the diazotization of 4-amino-3-methylaniline followed by coupling with benzenesulfonic acid. The reaction conditions often include acidic environments to facilitate the diazotization process and maintain the stability of the azo compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as crystallization and filtration, is essential to obtain the monosodium salt form of the compound .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt involves its interaction with specific molecular targets and pathways. The azo group can undergo reduction to form amines, which can then interact with various biological molecules. The sulfonic acid group enhances the compound’s solubility and reactivity, facilitating its use in different chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid, 4-amino-: Similar structure but lacks the azo group.

    Benzenesulfonic acid, 4-methyl-: Contains a methyl group instead of the amino and azo groups.

    Benzenesulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-, monosodium salt: Similar structure with an additional methoxy group.

Uniqueness

Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both the amino and azo groups allows for versatile applications in various fields, making it a valuable compound for scientific research .

Properties

CAS No.

68516-59-6

Molecular Formula

C13H12N3NaO3S

Molecular Weight

313.31 g/mol

IUPAC Name

sodium;3-[(4-amino-3-methylphenyl)diazenyl]benzenesulfonate

InChI

InChI=1S/C13H13N3O3S.Na/c1-9-7-11(5-6-13(9)14)16-15-10-3-2-4-12(8-10)20(17,18)19;/h2-8H,14H2,1H3,(H,17,18,19);/q;+1/p-1

InChI Key

VLVWDCRLRGHEHJ-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=CC(=C1)N=NC2=CC(=CC=C2)S(=O)(=O)[O-])N.[Na+]

Origin of Product

United States

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